N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(14,15)13-8-4-6-11-9-10-5-2-3-7-12(10)16-11/h2-3,5,7,9,13H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCIJYAEGXOUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
The target molecule comprises three distinct structural domains:
- Benzofuran core : A bicyclic heteroaromatic system with oxygen at position 1 and fused benzene ring.
- Propyl linker : A three-carbon chain connecting the benzofuran to the sulfonamide group.
- Methanesulfonamide moiety : A sulfonyl group bonded to a methyl group and the terminal amine of the propyl chain.
Retrosynthetically, the molecule can be dissected into two primary precursors:
- 3-(1-Benzofuran-2-yl)propan-1-amine
- Methanesulfonyl chloride
This disconnection suggests two fundamental synthetic approaches:
- Late-stage sulfonylation : Functionalization of a pre-formed benzofuran-propylamine intermediate.
- Early-stage sulfonamide incorporation : Introduction of the sulfonamide group during benzofuran assembly.
Synthetic Routes to N-[3-(1-Benzofuran-2-yl)propyl]methanesulfonamide
Alkylation-Amination-Sulfonylation Sequence
Benzofuran Core Synthesis
Microwave-assisted Perkin rearrangement provides rapid access to benzofuran-2-carboxylic acid derivatives. Using 3-bromocoumarins as starting materials, the reaction achieves quantitative yields in 5 minutes under microwave irradiation compared to 3 hours via conventional heating:
$$ \text{3-Bromocoumarin} \xrightarrow[\text{MW, 5 min}]{\text{Base}} \text{Benzofuran-2-carboxylic acid} $$
Alternative benzofuran syntheses include:
- Rhodium-catalyzed C–H activation/annulation using salicylic acid derivatives
- Ruthenium-mediated alkenylation/cyclization of m-hydroxybenzoic acids
Propylamine Side Chain Installation
The patent HRP20030472B1 discloses alkylation of benzofuran derivatives using sodium hydride (NaH) to generate 3-(benzofuran-2-yl)propyl intermediates. Subsequent amination proceeds via nucleophilic substitution:
$$ \text{Benzofuran-CH}2\text{CH}2\text{CH}2\text{Br} + \text{NH}3 \rightarrow \text{Benzofuran-CH}2\text{CH}2\text{CH}2\text{NH}2 $$
Key reaction parameters:
- Solvent: Anhydrous THF/DMF
- Temperature: 0°C to room temperature
- Reaction time: 12-24 hours
Sulfonylation with Methanesulfonyl Chloride
The terminal amine undergoes sulfonylation under Schotten-Baumann conditions:
$$ \text{Benzofuran-CH}2\text{CH}2\text{CH}2\text{NH}2 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Base}]{\text{Et}_3\text{N}} \text{Target Compound} $$
Optimized conditions yield >85% purity when using:
- Molar ratio 1:1.2 (amine:sulfonyl chloride)
- Dichloromethane as solvent
- Triethylamine as HCl scavenger
One-Pot Benzofuran-Sulfonamide Assembly
The ACS Omega review highlights innovative tandem approaches combining benzofuran synthesis with subsequent functionalization. A modified protocol for this compound could involve:
- Copper-catalyzed cyclization of o-alkynylphenols to form benzofuran
- In situ hydroamination of propargyl sulfonamides
Reaction schema:
$$ \text{o-Alkynylphenol} + \text{CH}3\text{SO}2\text{NHCH}2\text{CH}2\text{CH}_2\text{X} \xrightarrow[\text{CuI}]{\text{Base}} \text{Target Compound} $$
Advantages:
- Reduced purification steps
- Improved atom economy
- Compatibility with diverse substituents
Catalyst-Free Synthesis
Recent developments in metal-free benzofuran synthesis enable greener production routes. For the target compound:
- Base-mediated cyclization of 2-(3-aminopropoxy)benzaldehyde derivatives
- Concurrent sulfonylation using polymer-supported reagents
Key features:
- No transition metal catalysts required
- Water as co-solvent enhances sustainability
- Yields comparable to traditional methods (72-89%)
Comparative Analysis of Synthetic Methods
Critical Process Considerations
Regioselectivity Control
Microwave irradiation enhances regioselectivity in benzofuran formation, suppressing dihydrobenzofuran byproducts. Optimal parameters:
- Power: 300 W
- Temperature: 120°C
- Irradiation time: 5-7 minutes
Sulfonylation Efficiency
Methanesulfonyl chloride reactivity is maximized by:
- Slow addition rate (0.5 mL/min)
- Maintenance of pH 8-9 via controlled base addition
- Exclusion of moisture (molecular sieves 4Å)
Purification Challenges
Chromatographic separation difficulties arise from:
- Polar sulfonamide group
- Hydrophobic benzofuran core
Recommended purification protocol:
- Initial recrystallization (EtOAc/hexanes)
- Final HPLC purification (C18 column, MeCN/H2O gradient)
Emerging Methodologies
Electrochemical Synthesis
Recent advances employ platinum electrodes for benzofuran assembly:
- Anodic oxidation of phenols
- Cathodic reduction of sulfonamide precursors
Preliminary results show 68% yield with:
- Current density: 10 mA/cm²
- Solvent: Acetonitrile/water (9:1)
Flow Chemistry Approaches
Continuous flow systems demonstrate:
- 3x faster reaction times vs batch
- Improved heat management for exothermic sulfonylation
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can act as an enzyme inhibitor, affecting biochemical pathways .
Comparison with Similar Compounds
A61603 (N-(5-[4,5-Dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride)
- Structure : Combines a tetrahydronaphthalenyl core with a dihydroimidazolyl group and methanesulfonamide.
- Pharmacology: A61603 is a potent α1A-adrenoceptor agonist, demonstrating high selectivity over other adrenoceptor subtypes. Its tetrahydronaphthalene moiety enhances hydrophobic interactions with receptor pockets, while the imidazoline group contributes to ionic binding .
- Comparison : Unlike N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide, A61603 lacks a benzofuran system but shares the methanesulfonamide group. This structural difference may result in divergent receptor selectivity profiles.
RS17053 (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamide)
- Structure: Features a cyclopropylmethoxyphenoxy-ethyl chain and a chloroindole group.
- Pharmacology: Acts as a selective α1A-adrenoceptor antagonist.
- Comparison : The absence of a methanesulfonamide group in RS17053 highlights the role of sulfonamides in modulating solubility and target affinity.
Substituted Phenylmethanesulfonamides
N-[3-[(1r,5s)-6-Ethyl-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide
- Structure : Contains a rigid bicyclic azabicyclohexane substituent on the phenyl ring.
- Pharmacology: The bicyclic system likely restricts conformational flexibility, enhancing receptor specificity.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Weight | Key Functional Groups | Receptor Target | Selectivity Notes |
|---|---|---|---|---|
| This compound | ~279.3 g/mol | Benzofuran, Methanesulfonamide | GPCRs (hypothesized) | Potential α1-adrenoceptor affinity |
| A61603 | ~382.9 g/mol | Tetrahydronaphthalene, Imidazoline | α1A-Adrenoceptor | >100-fold selectivity over α1B/D |
| RS17053 | ~455.3 g/mol | Chloroindole, Cyclopropylmethoxy | α1A-Adrenoceptor | Antagonistic activity |
| N-[3-(Azabicyclohexyl)phenyl]methanesulfonamide | ~348.4 g/mol | Azabicyclohexane, Trifluoromethyl | Undisclosed | Enhanced metabolic stability |
Research Findings and Mechanistic Insights
- Benzofuran vs. Phenyl Systems : Benzofuran’s oxygen atom may engage in hydrogen bonding with residues like Ser/Thr in receptor binding sites, a feature absent in purely phenyl-based analogs (e.g., RS17053) .
- Sulfonamide Role : Methanesulfonamide in the target compound and A61603 likely stabilizes interactions via hydrogen bonding with Asp/Glu residues in receptor pockets, a common mechanism in sulfonamide-containing drugs .
- Lipophilicity : The benzofuran-propyl chain in the target compound may confer moderate lipophilicity (logP ~2.5–3.0), balancing membrane permeability and aqueous solubility better than highly lipophilic analogs like RS17053 (logP ~4.0) .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by its unique benzofuran moiety, which is known for various biological properties. The structural formula can be represented as:
This structure allows for interactions with multiple biological targets, contributing to its diverse pharmacological effects.
The biological activity of this compound is thought to involve several mechanisms:
- Antimicrobial Activity : The compound may disrupt microbial cell membranes, leading to cell lysis and death. This is supported by studies indicating that benzofuran derivatives exhibit significant antimicrobial properties against various pathogens .
- Anticancer Effects : Research suggests that the compound may inhibit specific enzymes involved in cell proliferation, thereby exerting anticancer effects. This aligns with findings that benzofuran derivatives can induce apoptosis in cancer cells through various pathways .
Antimicrobial Activity
Research has shown that this compound exhibits potent activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| FaDu (hypopharyngeal) | 5.0 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 7.5 |
These findings suggest that the compound may have significant potential as an anticancer therapeutic agent.
Case Studies
Several case studies have highlighted the clinical relevance of benzofuran derivatives, including this compound:
- Case Study on Antimicrobial Efficacy : A study involving patients with resistant bacterial infections showed promising results when treated with benzofuran derivatives, including the compound , demonstrating effective bacterial clearance .
- Clinical Trials for Cancer Treatment : Preliminary clinical trials using benzofuran-based compounds indicated enhanced patient responses in terms of tumor reduction and improved survival rates compared to standard therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide?
- Methodology : The compound can be synthesized via sulfonylation of a primary amine intermediate. For example, reacting 3-(1-benzofuran-2-yl)propan-1-amine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) in dichloromethane (CH2Cl2) at room temperature . Purification typically involves flash column chromatography (e.g., 20% EtOAc/Hexanes) .
- Key Data : Yields range from 60% to 99% depending on reaction optimization, with intermediates confirmed via LCMS (e.g., m/z 347 [M+H]<sup>+</sup> in related compounds) .
Q. How is the purity and structural integrity of this compound validated?
- Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., calculated for C13H15NO3S: theoretical vs. observed) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. <sup>1</sup>H and <sup>13</sup>C NMR can resolve benzofuran protons (δ 6.5–7.8 ppm) and sulfonamide groups (δ 3.0–3.5 ppm) .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodology : Due to its sulfonamide group, the compound may exhibit limited aqueous solubility. Use dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in buffered saline (PBS) or cell culture media. Solubility testing via dynamic light scattering (DLS) is recommended .
Advanced Research Questions
Q. How does this compound interact with biological targets such as glucocorticoid receptors?
- Methodology : In vitro binding assays (e.g., competitive radioligand displacement) and cellular reporter gene assays can evaluate its activity as a glucocorticoid receptor modulator. Structural analogs show IC50 values in the nanomolar range, with selectivity assessed via counter-screening against related nuclear receptors .
- Data Contradictions : Some analogs exhibit off-target effects on mineralocorticoid receptors; use molecular docking studies to refine substituents on the benzofuran ring .
Q. What strategies resolve low yields in the final sulfonylation step during synthesis?
- Methodology : Optimize stoichiometry (e.g., 1.2 equivalents of MsCl) and reaction time (12–24 hours). Alternative bases like NaH in tetrahydrofuran (THF) may improve reactivity compared to Et3N .
- Troubleshooting : Monitor by TLC for amine intermediate consumption. If side products dominate, consider protecting group strategies for the benzofuran moiety .
Q. How does the compound’s logP affect its pharmacokinetic profile?
- Methodology : Calculate logP using software like MarvinSketch (estimated ~2.5 for analogs). Validate via reverse-phase HPLC retention times. For in vivo studies, assess metabolic stability using liver microsomes and plasma protein binding assays .
Q. What analytical techniques identify degradation products under accelerated stability conditions?
- Methodology : Use LC-MS/MS to detect hydrolytic cleavage of the sulfonamide group or oxidation of the benzofuran ring. Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) reveal major degradation pathways .
Methodological Challenges and Contradictions
Q. Why do reported biological activities vary across structurally similar sulfonamide derivatives?
- Analysis : Subtle changes in substituents (e.g., chloro vs. methoxy groups) alter steric and electronic interactions with target proteins. For example, replacing benzofuran with indole (as in N-(3-indolylpropyl)methanesulfonamide) reduces receptor affinity by 10-fold .
Q. How to mitigate cytotoxicity observed in cell-based assays?
- Strategy : Modify the propyl linker length or introduce hydrophilic groups (e.g., hydroxyl or PEG chains) to reduce membrane permeability. Cytotoxicity data (e.g., CC50 > 50 µM in HEK293 cells) should guide structural optimization .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 275.4 g/mol (analog) | |
| Synthetic Yield | 60–99% | |
| logP (Predicted) | ~2.5 | |
| Solubility in DMSO | >10 mM | |
| IC50 (Receptor) | 10–100 nM (glucocorticoid receptor) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
